2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate 2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528435
InChI: InChI=1S/C6H7ClN2O.ClH.H2O/c1-10-5-4(8)2-3-9-6(5)7;;/h2-3H,1H3,(H2,8,9);1H;1H2
SMILES: COC1=C(C=CN=C1Cl)N.O.Cl
Molecular Formula: C6H10Cl2N2O2
Molecular Weight: 213.06 g/mol

2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate

CAS No.:

Cat. No.: VC13528435

Molecular Formula: C6H10Cl2N2O2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate -

Specification

Molecular Formula C6H10Cl2N2O2
Molecular Weight 213.06 g/mol
IUPAC Name 2-chloro-3-methoxypyridin-4-amine;hydrate;hydrochloride
Standard InChI InChI=1S/C6H7ClN2O.ClH.H2O/c1-10-5-4(8)2-3-9-6(5)7;;/h2-3H,1H3,(H2,8,9);1H;1H2
Standard InChI Key LFPSAZHBZXMOEZ-UHFFFAOYSA-N
SMILES COC1=C(C=CN=C1Cl)N.O.Cl
Canonical SMILES COC1=C(C=CN=C1Cl)N.O.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 2-chloro-3-methoxy-4-pyridinamine consists of a pyridine ring with three distinct substituents:

  • Chlorine at position 2, introducing electronegativity and steric effects.

  • Methoxy group (-OCH₃) at position 3, contributing electron-donating resonance effects.

  • Amine group (-NH₂) at position 4, enabling hydrogen bonding and nucleophilic reactivity .

The hydrochloride hydrate form adds a hydrochloric acid (HCl) molecule and water of crystallization, enhancing solubility in polar solvents. The molecular formula is estimated as C₆H₈ClN₂O·HCl·nH₂O, with the exact hydrate stoichiometry (n) dependent on synthesis conditions .

Physical and Chemical Properties

Data for the base compound (2-chloro-3-methoxy-4-pyridinamine) includes:

PropertyValueSource
Molecular Weight158.586 g/mol (base)
Density1.311 ± 0.06 g/cm³ (predicted)
Boiling Point320.7 ± 37.0 °C (predicted)
SolubilityModerate in polar solvents

The hydrochloride hydrate likely exhibits:

  • Higher melting point due to ionic interactions.

  • Enhanced water solubility from HCl and hydrate formation.

  • Hygroscopicity, requiring storage in anhydrous conditions .

Synthetic Methodologies

Base Compound Synthesis

The base structure is synthesized via:

  • Halogenation: Introducing chlorine using phosphorus oxychloride (POCl₃) or similar agents.

  • Methoxylation: Methylation of a hydroxyl precursor with dimethyl sulfate .

  • Amination: Substitution of a leaving group (e.g., nitro) with ammonia or hydrazine .

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The compound’s structure aligns with motifs in kinase inhibitors and antibiotics. For example:

  • Analogous pyridines are used in antitumor agents targeting EGFR kinases .

  • Chlorine and methoxy groups enhance membrane permeability and binding affinity .

Agrochemical Development

Halogenated pyridines serve as precursors for herbicides and pesticides. The methoxy group may reduce environmental persistence compared to fully halogenated analogs .

Material Science

Pyridine derivatives contribute to ligands in catalytic systems. The amine group enables coordination with transition metals like palladium or ruthenium .

Future Research Directions

Synthetic Advancements

  • Catalytic Amination: Developing Pd-catalyzed couplings to improve regioselectivity.

  • Green Chemistry: Replacing POCl₃ with less toxic chlorinating agents.

Biological Screening

  • Antimicrobial Studies: Testing against multidrug-resistant pathogens.

  • Kinase Profiling: High-throughput screening for oncology applications.

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